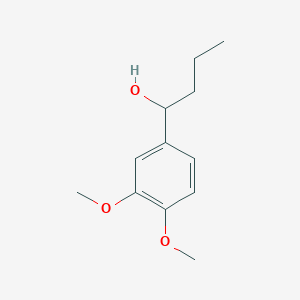
1-(3,4-二甲氧基苯基)丁烷-1-醇
描述
1-(3,4-Dimethoxyphenyl)butan-1-ol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a 3,4-dimethoxyphenyl ring
科学研究应用
1-(3,4-Dimethoxyphenyl)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s structurally similar to other compounds that interact with lignin peroxidase (lip), an enzyme crucial for degrading aromatic hydrocarbons .
Mode of Action
The compound’s interaction with its targets involves several non-enzymatic reactions. In a reaction mechanism involving LiP, the enzyme catalyzes the C–C cleavage of a propenyl side chain . This process includes radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the degradation of aromatic hydrocarbons .
Pharmacokinetics
Its physical and chemical properties, such as a density of 1043g/cm3, a boiling point of 3163ºC at 760 mmHg, and a flashpoint of 1451ºC, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its interaction with lip, it may contribute to the degradation of aromatic hydrocarbons .
生化分析
Biochemical Properties
1-(3,4-Dimethoxyphenyl)butan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, 1-(3,4-Dimethoxyphenyl)butan-1-ol can act as a substrate for certain cytochrome P450 enzymes, leading to its metabolism and subsequent biochemical transformations .
Cellular Effects
The effects of 1-(3,4-Dimethoxyphenyl)butan-1-ol on various cell types and cellular processes are diverse. In melanoma cells, for example, it has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin synthesis . This compound also influences cell signaling pathways, such as the ERK and p38 pathways, which are crucial for cell proliferation and differentiation . Furthermore, 1-(3,4-Dimethoxyphenyl)butan-1-ol can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(3,4-Dimethoxyphenyl)butan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(3,4-Dimethoxyphenyl)butan-1-ol over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time. For example, prolonged exposure to 1-(3,4-Dimethoxyphenyl)butan-1-ol can lead to sustained activation of certain signaling pathways, resulting in long-term changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethoxyphenyl)butan-1-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced melanogenesis and improved oxidative stress responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(3,4-Dimethoxyphenyl)butan-1-ol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, 1-(3,4-Dimethoxyphenyl)butan-1-ol can influence metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
The transport and distribution of 1-(3,4-Dimethoxyphenyl)butan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . For instance, it may be transported across cell membranes by specific carrier proteins, ensuring its efficient delivery to intracellular targets .
Subcellular Localization
1-(3,4-Dimethoxyphenyl)butan-1-ol exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules and facilitate its involvement in localized biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of 1-(3,4-dimethoxyphenyl)butan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)butan-1-one.
Reduction: 1-(3,4-Dimethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)butan-1-ol can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)propan-1-ol: This compound has a shorter carbon chain but similar functional groups.
1-(3,4-Dimethoxyphenyl)butan-1-one: This is the oxidized form of 1-(3,4-dimethoxyphenyl)butan-1-ol.
1-(3,4-Dimethoxyphenyl)butane: This is the reduced form of 1-(3,4-dimethoxyphenyl)butan-1-ol.
The uniqueness of 1-(3,4-dimethoxyphenyl)butan-1-ol lies in its specific combination of functional groups and its potential for diverse chemical transformations .
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASWWHFEGBUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306282 | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-22-6 | |
| Record name | NSC174871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


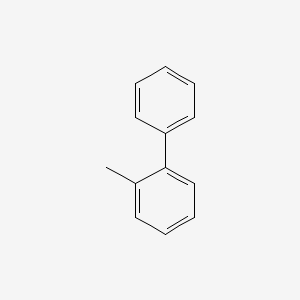
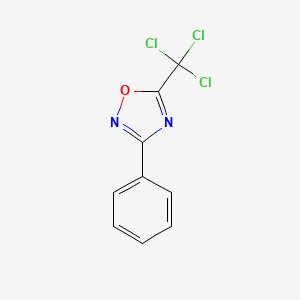
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

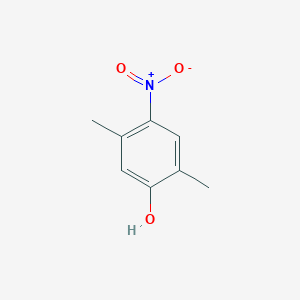
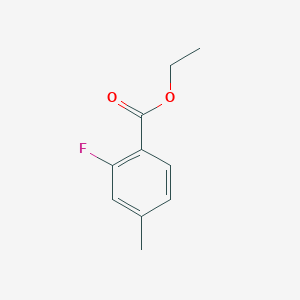
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)

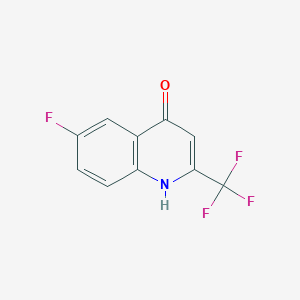
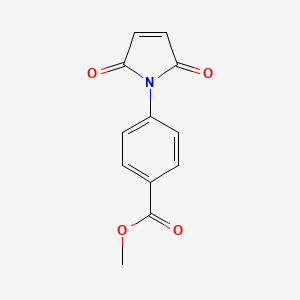
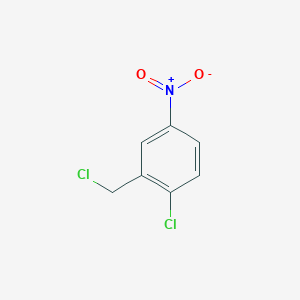
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
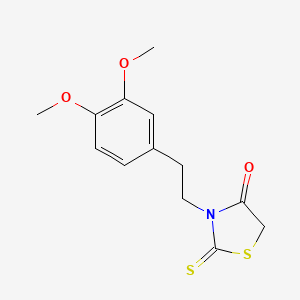
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
